molecular formula C14H14F3N3S B2900979 N-ethyl-4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine CAS No. 339011-08-4

N-ethyl-4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine

Número de catálogo B2900979
Número CAS: 339011-08-4
Peso molecular: 313.34
Clave InChI: UDEFZUKPTZAQED-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-ethyl-4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine, also known as E7046, is a small molecule drug that has been developed for the treatment of cancer and other inflammatory diseases. E7046 is a potent inhibitor of the interleukin-33 (IL-33) signaling pathway, which plays a critical role in the regulation of immune responses and inflammation.

Mecanismo De Acción

N-ethyl-4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine is a selective inhibitor of the IL-33 signaling pathway, which is involved in the regulation of immune responses and inflammation. IL-33 is released by damaged or stressed cells and activates immune cells such as mast cells, eosinophils, and T-helper 2 cells. This leads to the production of pro-inflammatory cytokines and chemokines, which contribute to the development of various inflammatory diseases. This compound binds to the ST2 receptor, which is the receptor for IL-33, and prevents its activation. This results in the inhibition of the downstream signaling pathway and the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor and anti-inflammatory effects in preclinical models. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-ethyl-4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine is a potent and selective inhibitor of the IL-33 signaling pathway, which makes it a valuable tool for studying the role of this pathway in various diseases. Its high potency allows for the use of lower concentrations in experiments, which reduces the risk of off-target effects. However, this compound has limited solubility in water and requires the use of organic solvents for in vitro experiments. This can be a limitation for some experiments, as organic solvents can interfere with the biological activity of cells.

Direcciones Futuras

There are several future directions for the development and application of N-ethyl-4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine. One potential application is the treatment of cancer, as this compound has shown promising results in preclinical models. Clinical trials are needed to evaluate its safety and efficacy in humans. Another potential application is the treatment of inflammatory diseases, such as rheumatoid arthritis and allergic asthma. This compound has shown anti-inflammatory effects in animal models, and clinical trials are needed to evaluate its efficacy in humans. Additionally, further research is needed to understand the role of the IL-33 signaling pathway in various diseases and to identify potential biomarkers for patient selection and monitoring.

Métodos De Síntesis

N-ethyl-4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine is synthesized through a multistep process that involves the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with 4-methylthiophenol, followed by the reaction with N-ethylpiperazine. The final product is obtained by purification through column chromatography.

Aplicaciones Científicas De Investigación

N-ethyl-4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine has been extensively studied in preclinical models of cancer and inflammatory diseases. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to reduce inflammation in animal models of rheumatoid arthritis and allergic asthma.

Propiedades

IUPAC Name

N-ethyl-4-(4-methylphenyl)sulfanyl-6-(trifluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3S/c1-3-18-13-19-11(14(15,16)17)8-12(20-13)21-10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEFZUKPTZAQED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)SC2=CC=C(C=C2)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.